Cas no 16434-48-3 ((2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate)

16434-48-3 structure
Nom du produit:(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate Propriétés chimiques et physiques
Nom et identifiant
-
- (2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate
- [(2R,3R,4S)-3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate
- 2-C-METHYL-1,3,5-TRI- O –BENZOYL-Α- D - RIBOFURANOSIDE
- 2-C-methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranos
- 2-C-Methyl-1,3,5-tri-O Cbenzoyl-
- A-D-ribofuranoside
- Ribofuranose,2-C-methyl-, 1,3,5-tribenzoate, a-D- (8CI)
- C-2-METHYL-1,3,5-TRIBENZOYL-A-D-ARABINOFURANOSE
- 1,3,5-Tri-O-benzoyl-2C-Methyl-α-D-ribofuranoside
- 1,3,5-Tri-O-benzoyl-2-C-methyl-a-D-ribofuranoside
- 2-C-Methyl-1,3,5-tri-O–benzoyl-α-D-ribofuranoside
- 2-C-METHYL-1,3,5-TRI-O-BENZOYL-ALPHA-D-RIBOFURANOSE
- C-2-METHYL-1,3,5-TRIBENZOYL-ALPHA-D-ARABINOFURANOSE
- 2-C-METHYL-1,3,5-TRI-O-BENZOYL-ALPHA-D-RIBOFURANOSIDE
- alpha-D-Ribofuranose, 2-C-methyl-, 1,3,5-tribenzoate
- (2R,3R,4R,5R)-4-(BENZOYLOXY)-5-[(BENZOYLOXY)METHYL]-3-HYDROXY-3-METHYLOXOLAN-2-YL BENZOATE
- SCHEMBL5682469
- [(2R,3R,4R,5R)-3,5-dibenzoyloxy-4-hydroxy-4-methyloxolan-2-yl]methyl benzoate
- 16434-48-3
-
- Piscine à noyau: 1S/C27H24O8/c1-27(31)22(34-24(29)19-13-7-3-8-14-19)21(17-32-23(28)18-11-5-2-6-12-18)33-26(27)35-25(30)20-15-9-4-10-16-20/h2-16,21-22,26,31H,17H2,1H3/t21-,22-,26-,27-/m1/s1
- La clé Inchi: ZPFLNAMPENZJSE-UHFFFAOYSA-N
- Sourire: C(OC1C(O)(C)C(OC(=O)C2C=CC=CC=2)C(COC(=O)C2C=CC=CC=2)O1)(=O)C1C=CC=CC=1
Propriétés calculées
- Qualité précise: 476.14700
- Masse isotopique unique: 476.147
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 8
- Comptage des atomes lourds: 35
- Nombre de liaisons rotatives: 10
- Complexité: 736
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 4
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 4.4
- Surface topologique des pôles: 108A^2
Propriétés expérimentales
- Le PSA: 108.36000
- Le LogP: 3.40190
(2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate Littérature connexe
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
4. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
16434-48-3 ((2R,3R,4R,5R)-5-((Benzoyloxy)methyl)-3-hydroxy-3-methyltetrahydrofuran-2,4-diyl dibenzoate) Produits connexes
- 2191266-30-3(N-{1-[6-(2-methoxyphenyl)pyridazin-3-yl]piperidin-4-yl}-2-(thiophen-3-yl)acetamide)
- 2171697-24-6(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanoyl-3-methylpiperidine-3-carboxylic acid)
- 2228257-88-1(4-(5-methylpyridin-3-yl)butan-1-amine)
- 1955557-45-5(2-(6-ethoxypyridin-2-yl)ethan-1-amine dihydrochloride)
- 8024-06-4(4-(4-Fluorophenyl)-1H-1,2,4-triazol-5(4H)-one)
- 2229281-10-9(1-{3-(dimethylamino)methyl-4-hydroxyphenyl}cyclobutane-1-carbonitrile)
- 2242066-63-1(5,6-dichloro-N,2-dimethyl-N-(1-methyl-1H-imidazol-2-yl)methylpyridine-3-carboxamide)
- 1204810-32-1(4-(4-Aminophenylamino)piperidine-1-carboxylic Acid Benzyl Ester Hydrochloride)
- 946269-37-0(N-(4-ethoxyphenyl)-2-({2-oxo-1H,2H,5H,6H,7H-cyclopentadpyrimidin-4-yl}sulfanyl)acetamide)
- 1270392-68-1(2-amino-2-(1H-indol-5-yl)propan-1-ol)
Fournisseurs recommandés
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:16434-48-3)2-C-Methyl-1,3,5-tri-O-benzoyl-alpha-D-ribofuranoside

Pureté:98%
Quantité:Company Customization
Prix ($):Enquête